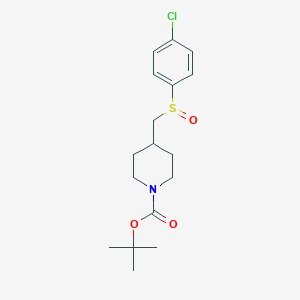

tert-Butyl 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24ClNO3S and its molecular weight is 357.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

tert-Butyl 4-(((4-chlorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, known by its chemical formula C16H22ClNO2S and CAS number 946593-11-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a sulfinyl moiety attached to a chlorophenyl group. Its molecular weight is approximately 295.81 g/mol, and it has a purity level of 97% as per commercial sources .

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurological pathways. The sulfinyl group is particularly noteworthy as it can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives, including those containing sulfinyl groups. For instance, a related compound demonstrated moderate activity against various cancer cell lines with an IC50 value around 92.4 μM . While specific data on this compound is limited, its structural analogs suggest it may exhibit similar properties.

Antimicrobial Activity

In vitro studies have shown that piperidine derivatives can possess antimicrobial properties. A high-throughput screening of related compounds revealed that certain piperidine analogs inhibited the growth of Mycobacterium tuberculosis with varying degrees of efficacy . The presence of the chlorophenyl group in this compound may contribute to its antimicrobial activity.

Case Studies

- In Vitro Studies : One study evaluated a series of piperidine derivatives for their biological activity against cancer cell lines. Compounds structurally similar to this compound showed promising results, indicating potential for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the piperidine scaffold significantly affected biological activity. Compounds with electron-withdrawing groups like chloro or sulfonyl groups exhibited enhanced potency against specific targets .

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfinyl group can undergo oxidation to form the corresponding sulfone (–SO₂–). This reaction is typically mediated by strong oxidizing agents:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Sulfinyl → Sulfone | mCPBA (meta-chloroperbenzoic acid), H₂O₂/CH₃COOH, or NaIO₄ | tert-Butyl 4-(((4-chlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfone with retention of stereochemistry at the sulfur center.

Reduction Reactions

The sulfinyl group can be reduced to a sulfide (–S–), offering a pathway to modify electronic properties:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Sulfinyl → Sulfide | LiAlH₄, NaBH₄ (with catalysts), or P(NMe₂)₃ | tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate |

Key Observation : Lithium aluminum hydride (LiAlH₄) provides higher yields compared to borohydride systems .

Nucleophilic Substitution

The methylene group adjacent to the sulfinyl moiety can participate in nucleophilic substitution under basic conditions:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| SN2 at Methylene Carbon | K₂CO₃, DMF, amines/thiols | Derivatives with –NH– or –S– substituents at the methylene position |

Example : Reaction with benzylamine yields tert-butyl 4-((4-chlorophenyl)((benzylamino)methyl)sulfinyl)piperidine-1-carboxylate.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions, enabling further functionalization of the piperidine nitrogen:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Boc Removal | HCl (gaseous) in dioxane, TFA | 4-(((4-Chlorophenyl)sulfinyl)methyl)piperidine hydrochloride |

Applications : The deprotected amine serves as a precursor for synthesizing bioactive molecules targeting kinase inhibition .

Condensation and Coupling Reactions

The sulfinyl group acts as a directing group in Pd-catalyzed cross-coupling reactions:

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | Biaryl derivatives with retained sulfinyl functionality |

Notable Example : Coupling with 4-fluorophenylboronic acid yields tert-butyl 4-(((4-chlorophenyl)(4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate .

Comparative Reactivity of Sulfur Functionalities

A comparison of sulfinyl, sulfonyl, and sulfide derivatives highlights distinct reactivities:

| Functional Group | Oxidation State | Reactivity Highlights |

|---|---|---|

| Sulfinyl (–SO–) | +4 | Susceptible to oxidation/reduction; participates in asymmetric synthesis |

| Sulfonyl (–SO₂–) | +6 | Stable under oxidative conditions; resists nucleophilic attack |

| Sulfide (–S–) | -2 | Prone to oxidation; forms disulfides under mild conditions |

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)sulfinylmethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO3S/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-23(21)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYDHZUPFGKUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.